1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone
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Overview
Description
1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H9NO4. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science . The compound features a benzofuran ring substituted with a nitro group and an ethanone moiety, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 2,3-dihydrobenzofuran followed by acetylation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the benzofuran ring . The acetylation step involves the reaction of the nitrated intermediate with acetic anhydride in the presence of a catalyst such as pyridine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can lead to carboxylic acids .
Scientific Research Applications
1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in the inhibition of key enzymes or the generation of reactive oxygen species, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1-(5-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(2,3-Dihydrobenzofuran-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(5-Nitrobenzofuran-2-yl)ethanone: Similar structure but without the dihydro component, leading to differences in stability and reactivity.
1-(5-Nitro-2-furyl)ethanone: Contains a furan ring instead of a benzofuran ring, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
1-(5-nitro-2,3-dihydro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-4,10H,5H2,1H3 |
InChI Key |
NUQZLNSWUBOTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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